E2HE2H

Semiochemistry Integrated Pest Management Electrophysiology

E2HE2H, chemically defined as (E)-2-Hexenyl (E)-2-hexenoate (CAS 54845-28-2), is a fatty acid ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol. In scientific and industrial contexts, this compound is primarily recognized as a key component of the aggregation pheromone of the bean bug, Riptortus pedestris (formerly R.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 54845-28-2
Cat. No. B3037695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE2HE2H
CAS54845-28-2
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCC=CCOC(=O)C=CCCC
InChIInChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7-10H,3-6,11H2,1-2H3/b9-7+,10-8+
InChIKeyQZZVRWSUQQJJOS-FIFLTTCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E2HE2H (CAS 54845-28-2): Scientific Identity and Procurement Context for (E)-2-Hexenyl (E)-2-Hexenoate


E2HE2H, chemically defined as (E)-2-Hexenyl (E)-2-hexenoate (CAS 54845-28-2), is a fatty acid ester with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol [1]. In scientific and industrial contexts, this compound is primarily recognized as a key component of the aggregation pheromone of the bean bug, Riptortus pedestris (formerly R. clavatus), a significant agricultural pest of soybean and other crops [2]. Its procurement is often tied to research and development in integrated pest management (IPM) strategies, where it is utilized as a semiochemical tool for pest monitoring and control [3].

Semiochemical identity Aggregation pheromone component of Riptortus pedestris, a major soybean pest.
Species tool Reported exclusive attractant for Piezodorus hybneri monitoring research.
Analytical role Reference standard for GC-MS pheromone identification and blend QC.

Why E2HE2H (54845-28-2) Cannot Be Substituted with In-Class Hexenyl Esters for Field Applications


Despite being an isomer of E2HZ3H [(E)-2-hexenyl (Z)-3-hexenoate] and sharing a common core structure with other hexenyl esters, E2HE2H exhibits non-fungible biological activity in field settings. Experimental evidence demonstrates that E2HE2H and E2HZ3H are not behaviorally interchangeable; in electroantennogram (EAG) assays, only E2HE2H elicited a significant, dose-dependent physiological response from Piezodorus hybneri, a target pest [1]. Furthermore, in Riptortus pedestris, binary blends lacking E2HE2H fail to synergize with myristyl isobutyrate (MI) to achieve full attraction, and the natural pheromone's optimal field performance is contingent on a precise mass ratio that is dominated by E2HE2H [2]. These findings underscore that generic substitution based on structural similarity would compromise the efficacy of semiochemical-based monitoring or control programs, making the procurement of authentic E2HE2H a non-negotiable experimental variable.

Target: E2HE2H
Exclusive dose-dependent EAG and field activity for P. hybneri; essential synergist in ternary R. pedestris blends.
Substitute: E2HZ3H (isomer)
No significant EAG response or field attraction for P. hybneri; fails to synergize R. pedestris attraction in binary blends.
Structural isomer may lead to completely inactive field lures for P. hybneri research; verify species-specific response.
Synthesis yield differs substantially (E2HZ3H higher), potentially impacting cost and purity of procurement at scale.

Quantitative Differentiation Evidence for E2HE2H (54845-28-2) Against Closest Analogs and Alternatives


E2HE2H's Unique Electrophysiological and Behavioral Activity for Piezodorus hybneri vs. E2HZ3H

In a direct comparative study, E2HE2H demonstrated exclusive biological activity against Piezodorus hybneri, a pest of soybean, while its close isomer E2HZ3H was inactive. Electroantennogram (EAG) responses to E2HE2H were significant and dose-dependent, but responses to E2HZ3H were not significantly different from the hexane and air controls [1]. In subsequent field trapping tests, only lures containing E2HE2H were attractive to P. hybneri; E2HZ3H and myristyl isobutyrate (MI) failed to attract the insect when deployed individually or in combination [1].

EAG & Field Activity
Head-to-head
E2HE2H: Active, dose-dependent
E2HZ3H: Inactive (equal to control)
Only E2HE2H triggers electrophysiological and field response in P. hybneri.
EAG and field trap confirmation; isomer substitution invalidates assays.
Semiochemistry Integrated Pest Management Electrophysiology

Critical Synergistic Role of E2HE2H in Optimizing Riptortus pedestris Attraction vs. Binary Blends

While E2HE2H alone is not attractive to Riptortus pedestris, its presence in a specific ratio is essential for the full biological activity of the aggregation pheromone. A binary blend of E2HZ3H and E2HE2H showed no attractiveness to the bug [1]. However, the addition of myristyl isobutyrate (MI) to create a ternary blend (E2HZ3H+E2HE2H+MI) resulted in a significant increase in trap catches. Critically, a formulation containing 7 mg MI + 7 mg E2HZ3H + 36 mg E2HE2H achieved an attractiveness level that rivaled that of a lure containing a much larger, single dose of 100 mg MI [1].

MI-Sparing Synergy
Head-to-head
Ternary blend with 36 mg E2HE2H rivaled a 100 mg MI lure (>10× MI reduction)
E2HE2H enables substantial MI dose reduction in R. pedestris field lures.
Synergistic effect confirmed; ratio optimization may be required.
Chemical Ecology Agricultural Entomology Pheromone Lure Development

Synthesis Yield and Efficiency of E2HE2H Compared to E2HZ3H Using Steglich Esterification

A comparative study on the facile synthesis of aggregation pheromone components using Steglich esterification revealed distinct yields for E2HE2H and its isomer E2HZ3H. Under identical conditions (CH2Cl2 solvent), the yield of E2HZ3H was 87.2-90.8% with 96.2-97.0% purity, whereas the yield of E2HE2H was lower at 59.7-77.3% with 92.8-97.0% purity [1]. The yield for E2HE2H could be improved to 75.6-77.6% by switching the solvent to toluene, but this still represents a distinct synthetic behavior compared to E2HZ3H [1].

Synthesis Yield
Cross-study
E2HZ3H: 87–91% (CH₂Cl₂)
E2HE2H: 60–77% (CH₂Cl₂), 76–78% (toluene)
E2HE2H is inherently lower-yielding under Steglich conditions; may affect supply cost.
Yield differential of 10–30% vs. isomer; solvent choice offers limited improvement.
Synthetic Chemistry Process Optimization Pheromone Manufacturing

Natural Ratio of E2HE2H in Riptortus pedestris Aggregation Pheromone Informs Optimal Lure Formulation

The original identification of the aggregation pheromone of Riptortus pedestris established a natural mass ratio of 1:1:5 for its three components: myristyl isobutyrate (14:iBu), E2HZ3H, and E2HE2H, respectively [1]. This indicates that E2HE2H is the most abundant component in the natural blend, comprising over 71% of the total pheromone mass. This natural ratio serves as the foundational baseline for developing synthetic lures; a field study confirmed that a ternary component lure formulated to mimic this natural ratio (1:1:5) was as effective as a lure containing a 10x higher dose of a single component (MI) [1].

Natural Blend Ratio
Class-level
1:1:5 (14:iBu : E2HZ3H : E2HE2H), E2HE2H dominates at ~71% total mass
Biomimetic lure formulation requires E2HE2H as the largest volume component.
Natural ratio from male volatiles; field lure matching this ratio showed high efficacy.
Chemical Ecology Pheromone Blending Field Efficacy

Validated Application Scenarios for E2HE2H (CAS 54845-28-2) in Research and Industrial Pest Management


Species-Specific Monitoring of Piezodorus hybneri in Soybean Agroecosystems

For researchers and agricultural extension services focusing on Piezodorus hybneri, E2HE2H is the only identified semiochemical attractant for this pest. Field experiments have validated that traps baited with E2HE2H are effective for monitoring P. hybneri populations, whereas other components of the R. pedestris pheromone (E2HZ3H, MI) are not attractive [1]. This makes the procurement of high-purity E2HE2H essential for developing and deploying species-specific monitoring tools, enabling targeted pest surveillance and reducing reliance on broad-spectrum insecticide applications [1].

Cost-Effective Lure Development for Riptortus pedestris Population Control

In industrial-scale integrated pest management (IPM) programs targeting Riptortus pedestris, E2HE2H is a critical component for creating cost-effective synthetic lures. The evidence shows that a ternary blend containing 36 mg of E2HE2H synergizes the activity of myristyl isobutyrate (MI), allowing a lure to be as effective as one containing a much larger, single dose of 100 mg MI [1]. This reduces the overall cost of the lure formulation by minimizing the quantity of more expensive or less readily available components. Procurement of E2HE2H is therefore a strategic decision for manufacturers and large-scale growers seeking to implement economical mass trapping or attract-and-kill strategies [1].

Formulation of Biomimetic Lures Based on the Natural Pheromone Ratio

For academic and industrial researchers developing semiochemical formulations, the natural pheromone composition provides a crucial reference point. The 1:1:5 mass ratio of 14:iBu:E2HZ3H:E2HE2H, identified from male R. pedestris [1], dictates that E2HE2H will constitute the majority of any biomimetic lure's active ingredient by mass. Formulations that adhere to this natural ratio have been shown to be highly effective in the field [1]. This scenario directly translates to procurement planning, where E2HE2H will be the component ordered in the largest quantities to prepare field-ready lures at a commercial scale.

Quality Control and Reference Standard for Pheromone Identification

E2HE2H serves as an essential analytical standard for the identification and quantification of pheromone components in chemical ecology research. Gas chromatography-mass spectrometry (GC-MS) analysis of insect volatile emissions or gland extracts requires a pure reference compound for accurate peak identification and calibration [1]. Furthermore, given the challenges in achieving high synthetic yields compared to its isomer E2HZ3H [2], procurement of a certified analytical standard is necessary for verifying the purity and identity of newly synthesized or commercially sourced E2HE2H batches used in subsequent biological assays or field trials.

Application
Selection Property
Validation Focus
P. hybneri monitoring research
Species-specific semiochemical identity
Field-trap selectivity vs. inactive analogs
R. pedestris synergistic lure formulation
MI-sparing blend optimization
Lure attractiveness equivalence validation
Biomimetic lure scale-up
Dominant mass ratio in natural pheromone
Field bioassay conformity to natural blend
Analytical reference standard
Certified purity and structural authentication
GC-MS retention time and MS spectrum match

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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